4,5,6,7-tetrahydro-1H-indazol-4-amine
Overview
Description
4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound with the CAS Number: 927803-63-2 . It has a molecular weight of 137.18 and is typically stored at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydro-1H-indazol-4-amine includes 22 bonds, 11 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aliphatic), and 1 Pyrazole .Chemical Reactions Analysis
While specific chemical reactions involving 4,5,6,7-tetrahydro-1H-indazol-4-amine are not available, there are studies on related indazole compounds . For example, one study discusses a reaction of 4,5,6,7-tetrahydro-7,8,8-trimethyl-3-phenylamino-4,7-methano-2H-indazole with thioureas and ureas, resulting in compounds possessing hypotensive and hypoglycemic activities in rats .Physical And Chemical Properties Analysis
4,5,6,7-tetrahydro-1H-indazol-4-amine is an oil . It has a molecular weight of 137.18 and is typically stored at room temperature .Scientific Research Applications
Synthesis and Applications in Chemistry
Fused Tetracyclic Heterocycles : The compound is utilized in the synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives, created via a three-component reaction under catalyst-free conditions. This process involves the use of aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate, producing high yields of derivatives (Li et al., 2013).
Synthesis of Novel Derivatives : A study demonstrates the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, employing methods like Michael addition and Mannich reaction, leading to a compound library. This highlights its use in creating fluorinated heterocyclic scaffolds (Revanna et al., 2013).
Intramolecular Oxidative C–H Bond Amination : The compound has been employed in silver(I)-mediated intramolecular oxidative C–H amination, facilitating the construction of various 1H-indazoles, widely applicable in medicinal chemistry. This method provides an efficient synthesis route for 3-substituted indazoles (Park et al., 2021).
Biological and Medicinal Applications
Anticancer Agents : Indazole derivatives, including those with a 4,5,6,7-tetrahydro-1H-indazol-4-amine structure, have shown promise as anticancer agents. A study on 1H-indazole-6-amine derivatives revealed potent antiproliferative activity in human cancer cell lines, suggesting their potential in cancer therapy (Hoang et al., 2022).
Antimicrobial and Antioxidant Activities : Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole with various metals have been studied for their structural, antimicrobial, antioxidant, and enzyme inhibition properties. This indicates its potential in developing new antimicrobial and antioxidant agents (Khan et al., 2017).
Miscellaneous Applications
Synthesis of Spiro Compounds : A four-component reaction including aldehydes and 1H-indazol-6-amine has been used to synthesize spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones. This showcases the versatility of 4,5,6,7-tetrahydro-1H-indazol-4-amine in the synthesis of complex organic compounds (Dong & Wang, 2016).
Optical Applications : The absorption and fluorescence spectra of indazole and its amino derivatives have been studied, highlighting its potential use in developing optical materials and photobiology applications (Saha & Dogra, 1997).
Safety And Hazards
Future Directions
While specific future directions for 4,5,6,7-tetrahydro-1H-indazol-4-amine are not available, there is a general consensus that the medicinal properties of indazole compounds need to be explored further for the treatment of various pathological conditions . This includes the development of novel agents for the treatment of inflammatory conditions and the exploration of the potential of indazole compounds as inhibitors of cyclo-oxygenase-2 (COX-2) .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSYSZDGNFLNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-indazol-4-amine |
Synthesis routes and methods
Procedure details
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